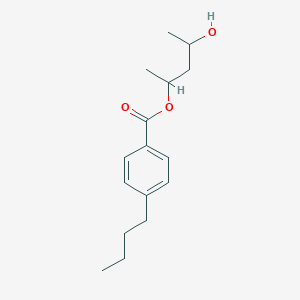

4-Hydroxypentan-2-YL 4-butylbenzoate

Description

4-Hydroxypentan-2-YL 4-butylbenzoate is an ester derivative of 4-butylbenzoic acid, featuring a hydroxyl group on the pentan-2-yl moiety.

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

4-hydroxypentan-2-yl 4-butylbenzoate |

InChI |

InChI=1S/C16H24O3/c1-4-5-6-14-7-9-15(10-8-14)16(18)19-13(3)11-12(2)17/h7-10,12-13,17H,4-6,11H2,1-3H3 |

InChI Key |

YMBQTMUTXLSVRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC(C)CC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paraben Esters (Butylparaben and Propylparaben)

Parabens, such as butylparaben (butyl 4-hydroxybenzoate) and propylparaben, are widely used as preservatives due to their antimicrobial activity . Key comparisons include:

- Structural Differences : The target compound substitutes the paraben’s 4-hydroxybenzoate group with a 4-butylbenzoate moiety and replaces the alkyl chain (butyl/propyl) with a hydroxypentan-2-yl group.

- Parabens are known for estrogenic activity, but the altered structure of the target compound might reduce this risk due to steric hindrance or metabolic differences .

- Applications : Parabens dominate in cosmetics and pharmaceuticals, whereas 4-hydroxypentan-2-yl derivatives could find niche roles in liquid crystals or specialty polymers.

Table 1: Comparison with Paraben Esters

| Property | 4-Hydroxypentan-2-YL 4-Butylbenzoate | Butylparaben |

|---|---|---|

| Core Structure | 4-Butylbenzoate + hydroxypentan-2-yl | 4-Hydroxybenzoate + butyl |

| Key Functional Group | Hydroxyl (pentan-2-yl) | Hydroxyl (benzoate) |

| Thermal Stability | Likely high (inferred from analogs) | Moderate |

| Biological Activity | Unstudied (potential reduced estrogenicity) | Antimicrobial |

4-Cyanophenyl 4-Butylbenzoate and Alkyl Chain Variants

and highlight 4-cyanophenyl 4-butylbenzoate and its mixtures with hexyl/octyl analogs. These compounds are studied for liquid crystalline properties .

- Structural Similarities: Both share the 4-butylbenzoate group, but the target compound replaces the cyanophenyl group with a hydroxypentan-2-yl chain.

- Impact of Substituents: The cyano group in 4-cyanophenyl derivatives enhances dipole-dipole interactions, favoring nematic or smectic phases.

- Thermal Behavior: Studies on 4-cyano-3-fluorophenyl 4-butylbenzoate () show cold crystallization and vitrification, suggesting that polar substituents significantly influence phase transitions .

Table 2: Comparison with Cyanophenyl Esters

| Property | This compound | 4-Cyanophenyl 4-Butylbenzoate |

|---|---|---|

| Substituent | Hydroxypentan-2-yl | Cyanophenyl |

| Polarity | Moderate (hydroxyl) | High (cyano) |

| Phase Behavior | Likely amorphous or low-order LC | Nematic/smectic LC |

| Melting Point | Higher (predicted) | Lower (observed in analogs) |

Methyl Esters of Hydroxybenzoic Acid Derivatives

Compounds like methyl 4-acetamido-2-hydroxybenzoate () and 4-hydroxybenzaldehyde () share benzoate/hydroxybenzoate backbones .

- Functional Group Variations :

- Methyl 4-acetamido-2-hydroxybenzoate includes acetamido and methoxy groups, enhancing steric bulk and altering solubility.

- 4-Hydroxybenzaldehyde lacks the ester group, reducing stability but increasing reactivity (e.g., in Schiff base formation).

- Applications : These derivatives are used in pharmaceuticals and organic synthesis, whereas the target compound’s ester and hydroxyl groups may suit polymer or surfactant applications.

Research Findings and Data Gaps

- Thermal Stability: Studies on 4-cyano-3-fluorophenyl 4-butylbenzoate () reveal cold crystallization at ~120–150°C, suggesting that substituents like hydroxyl or cyano critically affect thermal profiles .

- Liquid Crystalline Potential: The target compound’s combination of a flexible hydroxypentan-2-yl chain and rigid 4-butylbenzoate group may support mesophase formation, though experimental confirmation is needed.

- Safety Profile : Structural similarity to parabens () warrants caution, but the hydroxyl group’s placement may mitigate endocrine-disruption risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.